molecular formula C8H12N2O3S B14848083 2-(Dimethylamino)-6-hydroxybenzenesulfonamide

2-(Dimethylamino)-6-hydroxybenzenesulfonamide

Cat. No.: B14848083
M. Wt: 216.26 g/mol
InChI Key: RHQACNAZDANXRE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-hydroxybenzenesulfonamide is an organic compound with a unique structure that includes a dimethylamino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-hydroxybenzenesulfonamide typically involves the introduction of the dimethylamino group, hydroxyl group, and sulfonamide group onto a benzene ring. One common method involves the reaction of 2,6-dihydroxybenzenesulfonamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.

Scientific Research Applications

2-(Dimethylamino)-6-hydroxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The hydroxyl and sulfonamide groups may also contribute to its activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A related compound with similar functional groups but different applications.

    4-Dimethylaminopyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.

    N,N-Dimethylaminopropylamine: A compound with similar structural features, used in various chemical reactions.

Uniqueness

2-(Dimethylamino)-6-hydroxybenzenesulfonamide is unique due to the combination of its functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-(dimethylamino)-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-10(2)6-4-3-5-7(11)8(6)14(9,12)13/h3-5,11H,1-2H3,(H2,9,12,13)

InChI Key

RHQACNAZDANXRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)S(=O)(=O)N

Origin of Product

United States

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